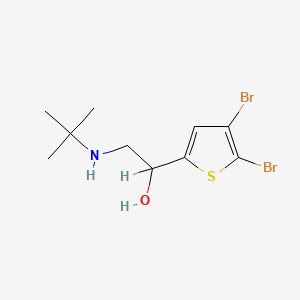
2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol is a chemical compound with the molecular formula C10H15Br2NOS and a molecular weight of 357.11 g/mol . This compound is characterized by the presence of a thienyl group substituted with two bromine atoms and an ethanol moiety linked to a tert-butylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol typically involves the reaction of 4,5-dibromo-2-thiophenemethanol with tert-butylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atoms in the thienyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol can be compared with other similar compounds, such as:
2-tert-Butylaminoethanol: This compound lacks the dibromo-thienyl group and has different chemical properties and applications.
2-Butylaminoethanol: Similar to 2-tert-Butylaminoethanol but with a butyl group instead of a tert-butyl group, leading to variations in reactivity and applications.
2-Thiophenemethanol: This compound has a thiophene ring but lacks the tert-butylamino group, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62673-57-8 |
|---|---|
Molecular Formula |
C10H15Br2NOS |
Molecular Weight |
357.11 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(4,5-dibromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H15Br2NOS/c1-10(2,3)13-5-7(14)8-4-6(11)9(12)15-8/h4,7,13-14H,5H2,1-3H3 |
InChI Key |
GZUSIFUBQTZVSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(S1)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


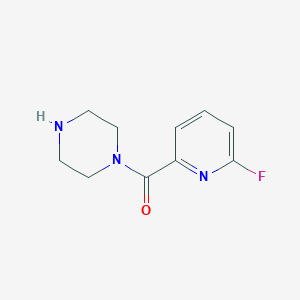
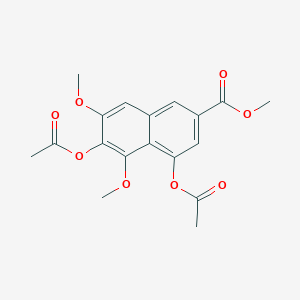

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13939395.png)
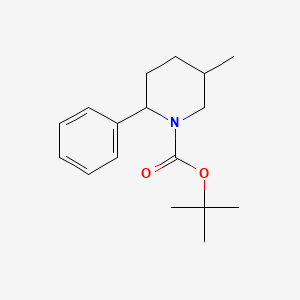
![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)
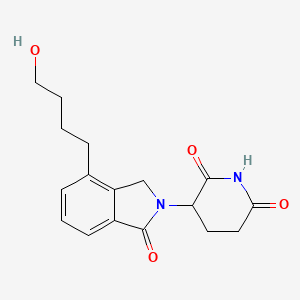
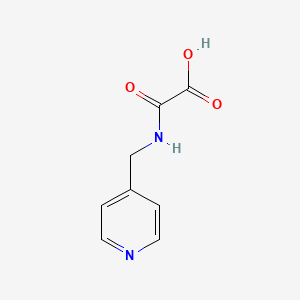

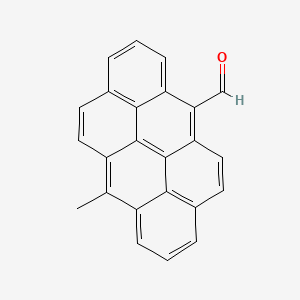
![Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B13939444.png)

![2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde](/img/structure/B13939454.png)
![3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13939456.png)
